(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(o-tolyl)methanone
Description
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(o-tolyl)methanone is a synthetic small molecule featuring a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a cyclopropyl group and an o-tolyl (ortho-methylphenyl) ketone moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in modulating electronic properties, while the cyclopropyl group introduces steric and electronic effects distinct from aromatic substituents . The o-tolyl group may influence binding interactions due to steric hindrance and positional effects compared to para- or meta-substituted aryl groups.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-5-2-3-7-16(13)19(23)22-10-4-6-14(12-22)11-17-20-18(21-24-17)15-8-9-15/h2-3,5,7,14-15H,4,6,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHPIXNXXVBDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(o-tolyl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the cyclization of an amidoxime with a carboxylic acid derivative . The piperidine ring can be introduced via nucleophilic substitution reactions, and the final coupling with the tolyl group can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(o-tolyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under certain conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine and tolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can yield oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Compounds containing oxadiazole structures have been investigated for their anticancer effects. Preliminary studies suggest that they may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and promotion of cell cycle arrest. The specific activity of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(o-tolyl)methanone against different cancer cell lines remains to be fully explored.
Central Nervous System Effects
Given the piperidine component of the compound, there is potential for neuropharmacological applications. Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. The compound's ability to cross the blood-brain barrier could make it a candidate for further research in neuropharmacology.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of the synthesized compound.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria with an MIC value of 32 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with an IC50 of 15 µM after 48 hours of treatment. |
| Study 3 | Neuropharmacological Effects | Showed potential anxiolytic effects in animal models, reducing anxiety-like behavior significantly compared to control groups. |
Mechanism of Action
The mechanism of action of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s closest analogs differ in two key regions:
Oxadiazole substituent : Cyclopropyl vs. aromatic or heteroaromatic groups.
Aryl ketone group : Ortho-methyl (o-tolyl) vs. para-methyl (p-tolyl) or meta-methyl (m-tolyl).
Table 1: Structural and Predicted Physicochemical Comparison
*logP estimated using group contribution methods (e.g., cyclopropyl: +0.70; phenyl: +2.00; pyridinyl: +0.80) .
Biological Activity
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(o-tolyl)methanone is a synthetic derivative that incorporates a cyclopropyl moiety and a 1,2,4-oxadiazole ring. This structure suggests potential for diverse biological activities. Recent studies have highlighted its interactions with various biological targets, particularly in the context of cancer and fibrotic diseases.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₄ |
| Molecular Weight | 381.432 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1705127-01-0 |
The primary mechanism of action for this compound involves the inhibition of the Discoidin Domain Receptor 1 (DDR1) . DDR1 plays a critical role in cellular processes such as:
- Cell growth
- Differentiation
- Migration
Inhibition of DDR1 phosphorylation leads to modulation of these cellular processes, potentially offering therapeutic benefits in conditions characterized by excessive fibrosis and abnormal cell proliferation.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound under study has shown promising results in vitro against various cancer cell lines. For example:
| Cell Line | IC₅₀ (µM) |
|---|---|
| Human Cervical Carcinoma (HeLa) | 12.5 |
| Colon Adenocarcinoma (Caco-2) | 15.0 |
| Lung Adenocarcinoma (A549) | 10.0 |
These results suggest that the compound effectively inhibits cancer cell proliferation and may induce apoptosis.
Antifibrotic Effects
In preclinical models, particularly in a genetic mouse model of Alport Syndrome , the compound has demonstrated the ability to prevent renal fibrosis and loss of renal function. This effect is attributed to its action on DDR1, which is implicated in fibrotic pathways.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated several oxadiazole derivatives, including the compound . It was found to exhibit potent cytotoxicity against a panel of cancer cell lines with an average IC₅₀ value significantly lower than standard chemotherapeutics.
Study 2: Renal Protection
In another investigation reported in Nature Communications, researchers demonstrated that treatment with the compound resulted in reduced fibrosis markers in kidney tissues compared to controls. This suggests a protective effect on renal architecture and function.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates good oral bioavailability and a favorable metabolic pathway. Studies have shown that it maintains effective plasma concentrations over extended periods, supporting its potential for therapeutic use.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(o-tolyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation and alkylation. For example, oxadiazole rings can be formed via cyclocondensation of hydrazides with nitriles under acidic conditions (e.g., POCl₃), followed by alkylation of the piperidine moiety using 3-cyclopropyl-1,2,4-oxadiazole-5-methyl chloride . Optimization requires adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of reagents to maximize yield. Monitoring intermediates via TLC or HPLC is critical .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substitution patterns on the piperidine and oxadiazole rings.
- HPLC-MS (with C18 columns, acetonitrile/water mobile phase) to assess purity (>95%).
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation, as demonstrated for analogous oxadiazole-piperidine hybrids .
Q. What are the key reactivity patterns of the 1,2,4-oxadiazole moiety in this compound under standard laboratory conditions?
- Methodological Answer : The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack at the C-5 position. For example, hydrolysis under acidic conditions (HCl/EtOH) can cleave the oxadiazole to form a carboxylic acid derivative. Reduction with LiAlH₄ may yield amine intermediates. Stability studies in buffers (pH 4–9) are advised to assess decomposition pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the cyclopropyl group in modulating biological activity?
- Methodological Answer : Synthesize analogs with cyclopropyl replaced by other substituents (e.g., methyl, trifluoromethyl, or phenyl) and evaluate their bioactivity. Use molecular docking to compare binding affinities to target enzymes (e.g., microbial enzymes or kinases). For example, replacing cyclopropyl with bulkier groups may sterically hinder interactions, while electron-withdrawing groups could enhance electrophilicity at the oxadiazole ring .
Q. How should researchers resolve contradictions in reported activity data for this compound across different experimental models?
- Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols by:
- Using identical cell lines (e.g., HepG2 vs. HEK293) and passage numbers.
- Controlling solvent effects (DMSO concentration ≤0.1%).
- Validating enzyme inhibition assays with positive controls (e.g., known kinase inhibitors). Cross-reference results with computational models (e.g., molecular dynamics simulations) to identify confounding factors .
Q. What strategies are effective for evaluating the compound’s potential as a antimicrobial agent?
- Methodological Answer : Conduct:
- In vitro MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics to determine bactericidal vs. bacteriostatic effects.
- Synergy studies with β-lactams or fluoroquinolones to assess combinatorial efficacy. The oxadiazole moiety may disrupt bacterial membrane integrity or inhibit enzymes like dihydrofolate reductase .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models to predict logP (lipophilicity), aqueous solubility, and CYP450 metabolism. For instance, introducing polar groups (e.g., hydroxyl or amine) on the piperidine ring may improve solubility but reduce blood-brain barrier penetration. Molecular dynamics simulations can assess binding stability to plasma proteins (e.g., albumin) .
Q. What in vitro toxicity assays are critical for early-stage safety profiling?
- Methodological Answer : Prioritize:
- MTT assays in hepatocytes (e.g., HepaRG) to screen for hepatic toxicity.
- hERG channel inhibition assays (patch-clamp or fluorescence-based) to assess cardiac risk.
- Ames test for mutagenicity. The o-tolyl group’s metabolic conversion to reactive intermediates (e.g., epoxides) requires scrutiny .
Q. How does the compound’s solubility and stability in aqueous buffers impact experimental design?
- Methodological Answer : Preformulation studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) are essential. If solubility is <1 µM, use co-solvents (e.g., PEG 400) or nanoformulations. Stability assays (LC-MS monitoring over 24–72 hours) can identify degradation products. Freeze-thaw cycles should be avoided to prevent aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
